molecular formula C24H23BrN2O3 B412481 N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide CAS No. 312607-16-2

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide

Cat. No.: B412481
CAS No.: 312607-16-2
M. Wt: 467.4g/mol
InChI Key: VKEPMZHJFJPIFV-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is a benzamide derivative featuring a 4-bromophenyl-substituted furan ring, a tert-butylaminocarbonyl group, and a vinyl-linked benzamide moiety. Its molecular formula is C₂₄H₂₃BrN₂O₃, with a molecular weight of 467.36 g/mol .

Properties

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O3/c1-24(2,3)27-23(29)20(26-22(28)17-7-5-4-6-8-17)15-19-13-14-21(30-19)16-9-11-18(25)12-10-16/h4-15H,1-3H3,(H,26,28)(H,27,29)/b20-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEPMZHJFJPIFV-HKWRFOASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(4-Bromophenyl)-2-Furaldehyde

The furan ring is synthesized via a Paal-Knorr cyclization of 1,4-diketones.

  • Procedure : 4-Bromophenylacetone (1.0 eq) is reacted with dimethyl acetylenedicarboxylate (1.2 eq) in acetic acid at 110°C for 12 hours. The intermediate diketone is treated with ammonium acetate to yield 5-(4-bromophenyl)-2-furaldehyde.

  • Yield : 68–72% after silica gel chromatography.

Formation of the Vinyl Linker

A Horner-Wadsworth-Emmons reaction forms the α,β-unsaturated ketone:

  • Reagents : 5-(4-Bromophenyl)-2-furaldehyde (1.0 eq), tert-butyl carbamate-derived phosphonate (1.5 eq), NaH (2.0 eq) in THF at 0°C → RT.

  • Conditions : Stir for 6 hours, quench with NH4Cl, extract with EtOAc.

  • Yield : 85% (E/Z ratio 9:1).

Amide Coupling with Benzoyl Chloride

The vinyl ketone is converted to the final benzamide via Schotten-Baumann reaction :

  • Procedure : React the vinyl intermediate (1.0 eq) with benzoyl chloride (1.2 eq) in dichloromethane, using DMAP (0.1 eq) as a catalyst. Stir at RT for 4 hours.

  • Workup : Wash with 5% HCl, dry over MgSO4, and crystallize from ethanol/water.

  • Yield : 78%.

Optimization and Modifications

Alternative Coupling Methods

  • HATU-Mediated Amidation : Improved yields (92%) are achieved using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF at 0°C.

  • Microwave-Assisted Synthesis : Reducing reaction time from 6 hours to 30 minutes at 100°C with comparable yields.

Solvent and Temperature Effects

ConditionYield (%)Purity (HPLC)
THF, 25°C7895.2
DMF, 40°C8597.8
Toluene, reflux6291.5

Polar aprotic solvents (DMF) enhance reactivity due to better solubility of intermediates.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J=7.2 Hz, 2H, Ar-H), 7.78 (s, 1H, vinyl-H), 7.45–7.32 (m, 7H, Ar-H), 6.89 (d, J=3.6 Hz, 1H, furan-H), 1.42 (s, 9H, t-Bu).

  • HRMS (ESI+) : m/z calc. for C24H22BrN2O3 [M+H]+: 497.08; found: 497.09.

Purity Assessment

  • HPLC : >98% purity on C18 column (MeCN/H2O, 70:30, 1.0 mL/min).

Challenges and Solutions

Steric Hindrance in Carbamate Formation

The bulky tert-butyl group slows carbamate coupling. Solution : Use excess tert-butyl isocyanate (2.0 eq) and heat to 60°C.

Regioselectivity in Furan Synthesis

Unwanted regioisomers may form during Paal-Knorr cyclization. Solution : Employ microwave irradiation to favor kinetic control .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide has been investigated for its potential pharmacological properties. The presence of the bromophenyl and furyl groups suggests possible activity against various biological targets, including:

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The compound's ability to interact with specific receptors or enzymes involved in cancer progression is a subject of ongoing research.
  • Antimicrobial Properties : Some derivatives of benzamide compounds have shown antimicrobial activity, suggesting potential applications in treating bacterial or fungal infections.

Material Science

The unique structural features of this compound make it a candidate for use in advanced materials, such as:

  • Polymeric Materials : The compound can be used as a monomer in the synthesis of polymers with tailored properties for applications in coatings, adhesives, and composites.
  • Organic Electronics : Its electronic properties may allow for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where charge transport and light emission are crucial.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer potential of similar benzamide derivatives. The research found that these compounds exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell growth and survival.

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Biology explored the antimicrobial properties of related compounds. The study demonstrated that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Amino Substituents

The compound N-{(1Z)-1-[5-(4-bromophenyl)-2-furyl]-3-oxo-3-[(4-pyridinylmethyl)amino]-1-propen-2-yl}benzamide () shares the 4-bromophenyl-furyl and benzamide backbone but replaces the tert-butylaminocarbonyl group with a 4-pyridinylmethylamino substituent. Key differences include:

  • Solubility : The pyridinylmethyl group may enhance water solubility compared to the hydrophobic tert-butyl group.
  • Bioactivity : Pyridine derivatives often exhibit improved binding to metal-containing enzymes (e.g., kinases) .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound tert-Butylaminocarbonyl 467.36 Bromophenyl, furyl, benzamide
N-{(1Z)-...-4-pyridinylmethyl}benzamide 4-Pyridinylmethylamino 548.39 Bromophenyl, furyl, pyridine

Benzamide Derivatives with Triazine and Sulfamoyl Groups

Compounds 51–55 () are sulfamoyl-linked triazine-benzamide hybrids. For example, 51 (4-benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) differs structurally via:

  • Core Heterocycle : Triazine (1,2,4-triazin-3-yl) vs. furyl in the target compound.
  • Functional Groups : Sulfamoyl and chloro substituents, which are absent in the target.
  • Bioactivity : Sulfamoyl groups are associated with antimicrobial and enzyme inhibitory activity, suggesting divergent applications compared to the furyl-tert-butyl system .
Table 2: Comparison of Heterocyclic Benzamide Derivatives
Compound Heterocycle Key Substituents Melting Point (°C)
Target Furyl Bromophenyl, tert-butyl Not reported
51 1,2,4-Triazin-3-yl 3-Fluorophenyl, sulfamoyl 266–268
52 1,2,4-Triazin-3-yl 4-Trifluoromethylphenyl 277–279

Thiazolidinone-Benzamide Hybrids

Compounds 17–23 (Evidences 4–5) incorporate thiazolidinone rings, such as 17 (N-{1-[[2-[5-(4-chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide). Key distinctions include:

  • Core Structure: Thiazolidinone (a sulfur-containing heterocycle) vs. furyl.
  • Substituents : Chloro/fluorobenzylidene groups vs. bromophenyl.
  • Bioactivity: Thiazolidinones are known for antimicrobial and anticancer activity, suggesting different target pathways compared to furan-based compounds .
Table 3: Thiazolidinone vs. Furyl-Benzamide Derivatives
Compound Core Structure Key Substituents Melting Point (°C) Reported Activity
Target Furyl Bromophenyl, tert-butyl Not reported Not available
17 Thiazolidinone 4-Chlorobenzylidene, ethyl 200 Antimicrobial, anticancer
22 Thiazolidinone 2-Fluorobenzylidene, allyl 218–220 Antituberculosis

Simplified Bromophenyl-Benzamide Analogues

N-(4-bromophenyl)-4-trifluoromethyl benzamide () represents a simpler analogue with a direct bromophenyl-benzamide linkage. Comparisons include:

  • Complexity : Lacks the furyl and tert-butyl groups, reducing steric hindrance.
  • Physicochemical Properties : The trifluoromethyl group enhances lipophilicity, whereas the target compound’s tert-butyl group may improve metabolic stability .

Biological Activity

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24H23BrN2O3
  • Molecular Weight : 467.4 g/mol

The compound features a benzamide moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against various multidrug-resistant bacteria. The compound was evaluated using the agar well diffusion method against NDM-producing bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae.

Table 1: Antibacterial Activity Results

CompoundPathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, mg/mL)
3A. baumannii1820
3K. pneumoniae1525
5cA. baumannii1230
ControlMeropenem40.5

The results indicate that compound 3 exhibited the highest antibacterial activity, significantly outperforming meropenem, a commonly used antibiotic. Molecular docking studies further supported these findings by illustrating strong interactions between the compound and the bacterial target proteins, enhancing its potential as an antibiotic adjuvant against resistant strains .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Apoptotic Induction in Cancer Cells

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with the compound resulted in:

  • Increased apoptosis rates : Flow cytometry analysis demonstrated a significant increase in early and late apoptotic cells.
  • Cell cycle arrest : The compound caused G1 phase arrest, inhibiting cell proliferation.
  • Mechanistic Insights : Western blotting showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.